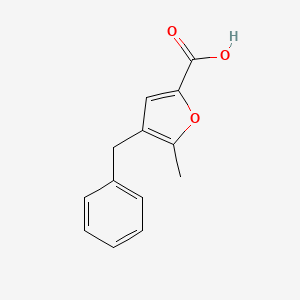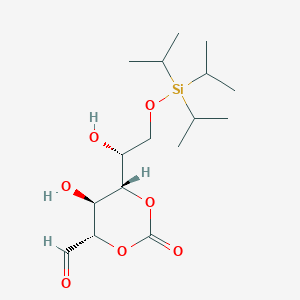
(4S,5S,6S)-5-hydroxy-6-((R)-1-hydroxy-2-(triisopropylsilyloxy)ethyl)-2-oxo-1,3-dioxane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate: is a specialized organic compound that belongs to the class of cyclic carbonates. Cyclic carbonates are known for their versatility and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of a triisopropylsilyl group attached to the D-galactal moiety, forming a cyclic carbonate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate typically involves the cycloaddition of carbon dioxide to epoxides. This reaction is favored due to its high atom efficiency and the use of carbon dioxide, a renewable and non-toxic reactant . The reaction conditions often include the use of catalysts such as metal complexes or ionic liquids to facilitate the cycloaddition process .
Industrial Production Methods: On an industrial scale, the production of cyclic carbonates, including 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate, can be achieved through continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: Its cyclic carbonate structure can be utilized in drug design and delivery systems .
Industry: Industrially, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used in the production of polymers and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate involves its ability to undergo cycloaddition reactions with carbon dioxide. This process is facilitated by the presence of catalysts that activate the epoxide ring, allowing for the formation of the cyclic carbonate structure . The molecular targets and pathways involved in these reactions are primarily related to the activation of carbon dioxide and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Ethylene Carbonate: A widely used cyclic carbonate with applications in lithium-ion batteries and as a solvent.
Propylene Carbonate: Another common cyclic carbonate used in various industrial applications.
Dimethyl Carbonate: Known for its use as a solvent and in the production of polycarbonates.
Uniqueness: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the triisopropylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly valuable in specialized chemical reactions and applications where other cyclic carbonates may not be suitable .
Propriétés
Formule moléculaire |
C16H30O7Si |
|---|---|
Poids moléculaire |
362.49 g/mol |
Nom IUPAC |
(4S,5S,6S)-5-hydroxy-6-[(1R)-1-hydroxy-2-tri(propan-2-yl)silyloxyethyl]-2-oxo-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C16H30O7Si/c1-9(2)24(10(3)4,11(5)6)21-8-12(18)15-14(19)13(7-17)22-16(20)23-15/h7,9-15,18-19H,8H2,1-6H3/t12-,13-,14-,15+/m1/s1 |
Clé InChI |
CQASCRMAWIQBOB-TUVASFSCSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@H]1[C@@H]([C@H](OC(=O)O1)C=O)O)O |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC(C1C(C(OC(=O)O1)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


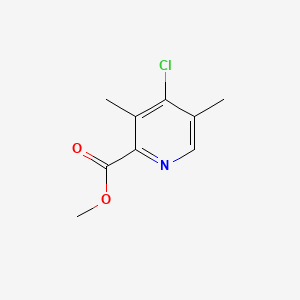
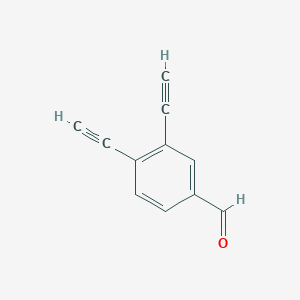
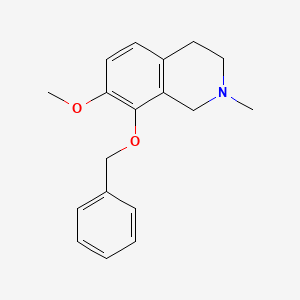
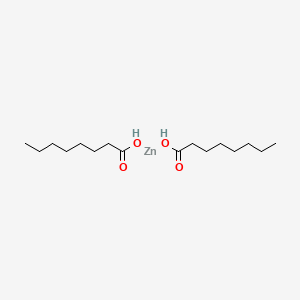
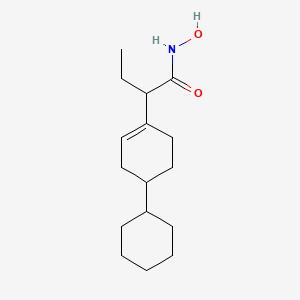
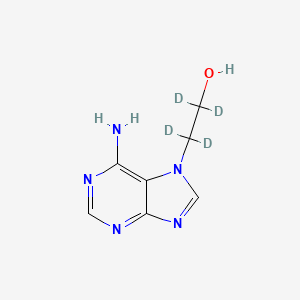
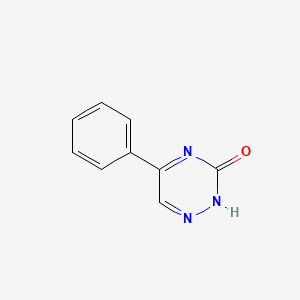
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

